2-(4-ethoxyphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group, a pyrazolyl group, and a piperidinyl group
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be synthesized through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Pyrazolyl Intermediate: The pyrazolyl group can be synthesized by reacting 3-methyl-1H-pyrazole with an appropriate halide.
Formation of the Piperidinyl Intermediate: The piperidinyl group can be synthesized through the hydrogenation of pyridine derivatives.
Coupling Reaction: The final step involves coupling the ethoxyphenyl, pyrazolyl, and piperidinyl intermediates with acetamide under suitable reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the pyrazolyl group, potentially converting it to a pyrazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Substituted acetamide derivatives.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
- 2-(4-ethoxyphenyl)-N-[1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-yl]acetamide
- 2-(4-ethoxyphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-3-yl]acetamide
Uniqueness
2-(4-ethoxyphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl group provides specific steric and electronic effects, while the pyrazolyl and piperidinyl groups contribute to its overall reactivity and potential biological activity.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-3-25-17-6-4-15(5-7-17)13-19(24)20-16-8-10-23(11-9-16)18-12-14(2)21-22-18/h4-7,12,16H,3,8-11,13H2,1-2H3,(H,20,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXZDDMWHNOQOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C3=NNC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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